molecular formula C32H37F3O13S B12086928 [4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Cat. No.: B12086928
M. Wt: 718.7 g/mol
InChI Key: QYAFUEYJDVYQHM-UHFFFAOYSA-N
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Description

7-O-(Trifluoroacetyl) Baccatin III is a derivative of Baccatin III, a crucial intermediate in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(Trifluoroacetyl) Baccatin III typically involves the acylation of Baccatin III with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation at the 7-O position. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of 7-O-(Trifluoroacetyl) Baccatin III often employs microbial cell factories. For instance, Escherichia coli strains engineered to express key enzymes involved in the biosynthesis of Baccatin III can be used. These strains are optimized for increased production of the precursor compound, which is then chemically modified to obtain 7-O-(Trifluoroacetyl) Baccatin III .

Chemical Reactions Analysis

Types of Reactions

7-O-(Trifluoroacetyl) Baccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

7-O-(Trifluoroacetyl) Baccatin III has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex molecules, including derivatives of paclitaxel.

    Biology: It is used in studies related to cell biology and biochemistry, particularly in understanding the mechanisms of action of paclitaxel.

    Medicine: The compound is crucial in the development of new anticancer drugs and therapies.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-O-(Trifluoroacetyl) Baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. The compound undergoes enzymatic transformations to form paclitaxel, which stabilizes microtubules and inhibits cell division, leading to apoptosis in cancer cells. Key enzymes involved include 10-deacetylbaccatin III-10-O-acetyltransferase and taxane oxetanase 1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-O-(Trifluoroacetyl) Baccatin III is unique due to the presence of the trifluoroacetyl group, which enhances its chemical stability and reactivity. This modification makes it a valuable intermediate in the synthesis of paclitaxel derivatives and other complex molecules .

Properties

IUPAC Name

[4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37F3O13S/c1-15-19(38)13-31(41)26(46-27(40)18-10-8-7-9-11-18)24-29(6,25(39)23(45-16(2)36)22(15)28(31,4)5)20(48-49(42,43)32(33,34)35)12-21-30(24,14-44-21)47-17(3)37/h7-11,19-21,23-24,26,38,41H,12-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFUEYJDVYQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37F3O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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